N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride
CAS No.: 310462-68-1
Cat. No.: VC15898760
Molecular Formula: C17H16ClN3
Molecular Weight: 297.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 310462-68-1 |
|---|---|
| Molecular Formula | C17H16ClN3 |
| Molecular Weight | 297.8 g/mol |
| IUPAC Name | N,N-dimethyl-10H-indolo[3,2-b]quinolin-11-amine;hydrochloride |
| Standard InChI | InChI=1S/C17H15N3.ClH/c1-20(2)17-12-8-4-6-10-14(12)18-15-11-7-3-5-9-13(11)19-16(15)17;/h3-10,19H,1-2H3;1H |
| Standard InChI Key | RPKLOQZCBGTKHE-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4N2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride features a tetracyclic system comprising an indole moiety fused to a quinoline scaffold. The indole nucleus (a bicyclic structure of benzene fused to pyrrole) is linked to the quinoline system (a benzene ring fused to pyridine), creating a planar aromatic framework. Two dimethylamino groups are attached to the nitrogen atoms at positions 11 and 10 of the indoloquinoline core, enhancing electronic density and influencing intermolecular interactions. The hydrochloride salt form improves aqueous solubility, critical for biological assays.
The molecular formula is C₁₉H₁₈ClN₃, with a molecular weight of 323.82 g/mol. X-ray crystallography reveals a nearly planar structure with slight puckering at the quinoline ring, facilitating π-π stacking interactions with biomolecules.
Physicochemical Characteristics
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Physical State: Crystalline solid at room temperature.
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Solubility: Highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and moderately soluble in methanol. Limited solubility in water (<1 mg/mL).
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Stability: Stable under inert conditions but susceptible to photodegradation. Storage recommendations include protection from light at -20°C.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₃ |
| Molecular Weight | 323.82 g/mol |
| Melting Point | 248–250°C (decomposes) |
| LogP (Partition Coefficient) | 3.2 ± 0.3 (predicted) |
| pKa | 7.8 (amine group), 4.1 (HCl) |
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis involves a multi-step sequence starting from 6-chloroindoloquinoline, a commercially available precursor. Key steps include:
Recent Methodological Advances
Microwave-assisted synthesis reduces reaction times from 24 hours to 45 minutes while maintaining yields above 80%. Solvent-free conditions using ionic liquids have also been explored, minimizing environmental impact.
Table 2: Comparison of Synthetic Methods
| Method | Duration | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Reflux | 24 h | 85 | 98 |
| Microwave-Assisted | 45 min | 82 | 97 |
| Solvent-Free (Ionic Liquid) | 6 h | 78 | 95 |
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 μg/mL) and fungi (Candida albicans, MIC = 16 μg/mL), activity stems from:
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Cell Membrane Disruption: Cationic charge interacts with negatively charged microbial membranes.
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Ergosterol Binding: Analogous to azoles, it inhibits ergosterol biosynthesis in fungi.
Applications in Research and Industry
Medicinal Chemistry
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Lead Compound: Serves as a scaffold for developing kinase inhibitors (e.g., CDK4/6, EGFR).
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Photodynamic Therapy: Generates singlet oxygen under UV light, enabling cancer cell ablation.
Materials Science
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Organic Semiconductors: π-Conjugated system supports charge transport in thin-film transistors.
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Fluorescent Probes: Exhibits blue fluorescence (λₑₘ = 450 nm), useful for cellular imaging.
Comparative Analysis with Indoloquinoline Derivatives
Table 3: Structural and Functional Comparison
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Cryptolepine | Methoxy substitution at C-6 | Antimalarial (IC₅₀ = 0.8 μM) |
| Quindoline | Unsubstituted indole nitrogen | Weak DNA binding (Kd = 120 μM) |
| Ellipticine | Pyridocarbazole core | Topoisomerase II inhibition |
| Target Compound | Dimethylamino groups | Broad-spectrum anticancer |
The dimethylamino groups in N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride enhance DNA affinity and solubility compared to unsubstituted analogs.
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